1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine
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Overview
Description
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine is a synthetic organic compound It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine typically involves multiple steps:
Formation of the piperazine core: This can be achieved through the reaction of appropriate amines with ethylene diamine under controlled conditions.
Introduction of the diphenylmethyl group: This step often involves the use of benzyl halides in the presence of a base.
Butoxylation: The butoxy group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can modify the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, though specific uses would require detailed pharmacological studies.
Industry: Could be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine
- 1-(3-Butoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine
- 1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-methylpiperazine
Uniqueness
1-(3-Butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness can make it valuable for specific applications where other compounds might not be as effective.
Properties
IUPAC Name |
1-benzhydryl-4-(3-butoxy-4-chlorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClN2O3S/c1-2-3-20-33-26-21-24(14-15-25(26)28)34(31,32)30-18-16-29(17-19-30)27(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-15,21,27H,2-3,16-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCBFCDBYKDJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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